

YK11: A Guide to In Vitro and In Vivo Study Preparation

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Compound of Interest

Compound Name: YK11

Cat. No.: B3028966

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of **YK11** in both laboratory (in vitro) and animal (in vivo) studies. **YK11** is a selective androgen receptor modulator (SARM) recognized for its unique mechanism of action, which includes partial androgen receptor agonism and the induction of follistatin, a potent myostatin inhibitor.

In Vitro Applications: Myogenic Differentiation in C2C12 Myoblasts

YK11 has been shown to promote myogenic differentiation in C2C12 mouse myoblast cells, making it a compound of interest for studying muscle growth and regeneration.

Preparation of YK11 for Cell Culture

Proper dissolution and preparation of **YK11** is critical for obtaining reliable and reproducible results in cell-based assays.

Solvents: **YK11** is soluble in dimethyl sulfoxide (DMSO) and ethanol.^[1] For cell culture applications, sterile, cell culture-grade DMSO is recommended.^[2]

Stock Solution Preparation (10 mM):

- Aseptically weigh the required amount of **YK11** powder.

- Dissolve in an appropriate volume of sterile DMSO to achieve a 10 mM stock concentration. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 4.31 mg of **YK11** (Molecular Weight: 430.53 g/mol) in 1 ml of DMSO.
- Gently vortex or sonicate at room temperature to ensure complete dissolution.
- Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Working Solution Preparation: Dilute the stock solution in the appropriate cell culture medium to the desired final concentration. A common working concentration for **YK11** in C2C12 myoblast differentiation assays is 500 nM.^{[3][4]} It is crucial to maintain a final DMSO concentration below 0.5% in the culture medium to minimize solvent-induced cytotoxicity.^[5]

Experimental Protocol: Myogenic Differentiation of C2C12 Cells

This protocol outlines the steps to induce and assess myogenic differentiation of C2C12 cells using **YK11**.

Materials:

- C2C12 mouse myoblast cell line
- Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Differentiation Medium: DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.^[4]
- **YK11** stock solution (10 mM in DMSO)
- Phosphate Buffered Saline (PBS)
- Appropriate reagents for downstream analysis (e.g., RNA extraction kits, antibodies for western blotting).

Procedure:

- **Cell Seeding:** Seed C2C12 myoblasts in a suitable culture vessel (e.g., 6-well plate) at a density that allows them to reach approximately 80-90% confluency before initiating differentiation.
- **Induction of Differentiation:** Once the cells reach the desired confluency, aspirate the growth medium and wash the cells once with PBS.
- **Replace the growth medium with differentiation medium** containing either **YK11** (e.g., 500 nM final concentration) or a vehicle control (DMSO at the same final concentration as the **YK11**-treated wells).
- **Incubation:** Incubate the cells for the desired period (e.g., 48-96 hours), replacing the medium with fresh differentiation medium containing **YK11** or vehicle control every 48 hours.
- **Analysis:** After the incubation period, the cells can be harvested for various downstream analyses to assess myogenic differentiation, such as:
 - **Quantitative RT-PCR (qRT-PCR):** To measure the expression of myogenic regulatory factors (MRFs) like MyoD, Myf5, and myogenin.[\[3\]](#)[\[6\]](#)
 - **Western Blotting:** To analyze the protein levels of myogenic markers.
 - **Immunocytochemistry:** To visualize myotube formation and the expression of muscle-specific proteins.

Quantitative Data Summary: In Vitro

| Parameter | Treatment | Concentration | Result | Reference |
|------------------------------------|-----------|---------------|--|-----------|
| Myogenic Regulatory Factors (mRNA) | YK11 | 500 nM | Significant increase in MyoD, Myf5, and myogenin compared to DHT | [3][6] |
| Follistatin (mRNA) | YK11 | 500 nM | Significant induction of follistatin expression | [3][6] |

In Vivo Applications: Studies in Animal Models

In vivo studies are essential to evaluate the systemic effects of **YK11** on muscle mass, strength, and potential side effects.

Preparation of YK11 for Oral Administration in Mice

For oral gavage in mice, **YK11** needs to be formulated in a suitable vehicle to ensure proper suspension and bioavailability.

Vehicle Composition: A commonly used vehicle for oral administration of SARMs in rodents consists of a mixture of:

- 10% DMSO
- 40% Polyethylene glycol 300 (PEG300)
- 5% Tween-80
- 45% Saline[4]

Preparation of **YK11** Suspension:

- Dissolve the required amount of **YK11** in DMSO first.

- Add PEG300 and Tween-80 and mix thoroughly.
- Finally, add the saline and mix until a homogenous suspension is formed.
- Prepare the suspension fresh daily before administration.

Experimental Protocol: Oral Administration of YK11 in BALB/c Mice

This protocol describes the oral administration of **YK11** to BALB/c mice to investigate its effects on muscle growth.

Materials:

- Male BALB/c mice (e.g., 8 weeks old)[[7](#)]
- **YK11** powder
- Vehicle components (DMSO, PEG300, Tween-80, Saline)
- Oral gavage needles
- Animal scale

Procedure:

- **Animal Acclimation:** Allow the mice to acclimate to the facility for at least one week before the start of the experiment.
- **Group Allocation:** Randomly divide the mice into experimental groups (e.g., Vehicle control, **YK11** low dose, **YK11** high dose).
- **Dose Preparation:** Prepare the **YK11** suspension at the desired concentrations (e.g., 350 mg/kg and 700 mg/kg body weight).[[7](#)] The volume administered should be consistent across all groups (e.g., 10 ml/kg).
- **Administration:** Administer the **YK11** suspension or vehicle control to the mice daily via oral gavage for the duration of the study (e.g., 10 days).[[7](#)]

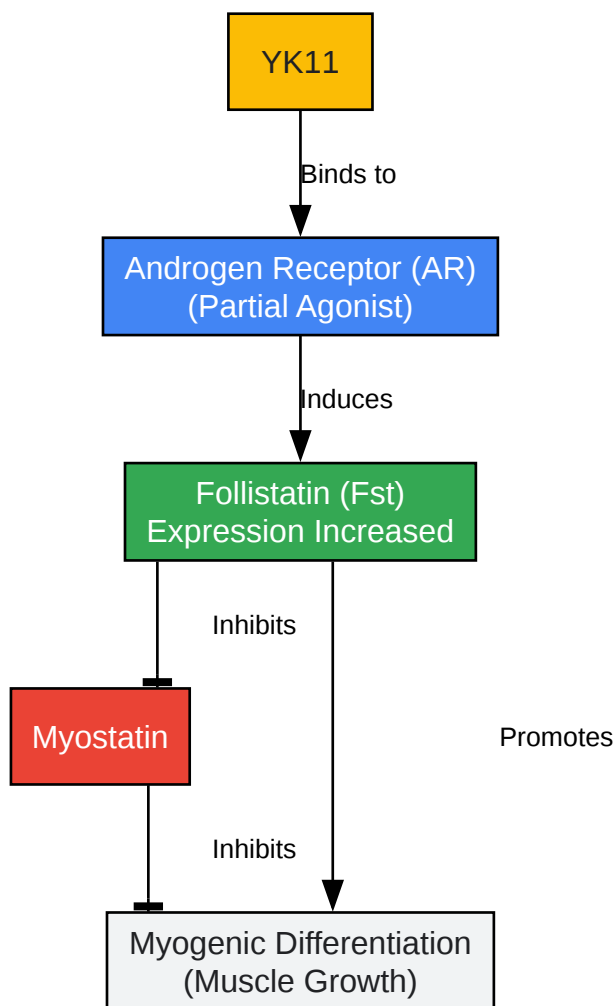
- **Monitoring:** Monitor the animals daily for any signs of toxicity or adverse effects. Record body weight regularly.
- **Endpoint Analysis:** At the end of the study, euthanize the animals and collect tissues of interest (e.g., skeletal muscles, organs) for further analysis, such as:
 - **Muscle Weight:** Dissect and weigh specific muscles (e.g., gastrocnemius, tibialis anterior).
 - **Histology:** Perform H&E staining on muscle cross-sections to measure fiber size.
 - **Biochemical Assays:** Analyze blood samples for relevant biomarkers.

Quantitative Data Summary: In Vivo

| Animal Model | Administration Route | Dosage | Duration | Observed Effects | Reference |
|--------------|----------------------|----------------------|----------|---|-----------|
| BALB/c mice | Oral | 350 mg/kg, 700 mg/kg | 10 days | Increased muscle mass, reduced mortality in a sepsis model | [7] |
| Wistar rats | Not specified | 350 mg/kg | 5 weeks | Alterations in the endogenous antioxidant system in the hippocampus | |

Visualizing Mechanisms and Workflows

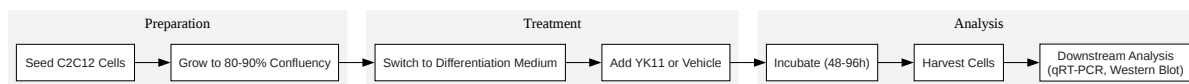
YK11 Signaling Pathway in Myogenesis



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Caption: **YK11** signaling pathway in muscle cells.

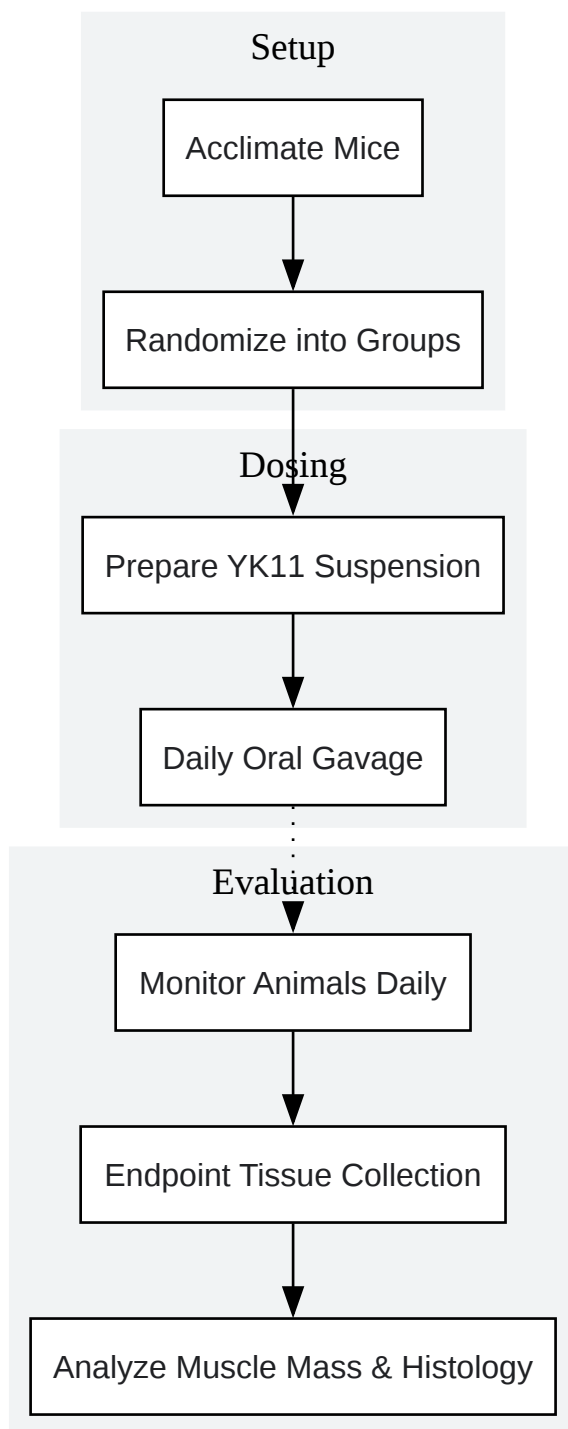
In Vitro Experimental Workflow



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Caption: Workflow for in vitro myogenic differentiation assay.

In Vivo Experimental Workflow



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